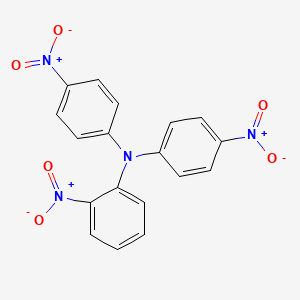

Bis-(4-nitrophenyl)-2-nitrophenylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Bis(4-nitrophenyl) phosphate” is a compound that has been used as a substrate to determine the enzyme activity of root phosphodiesterases of wetland plants . It’s also used to study the mechanism of cleavage of BNPP using oxamido-bridged dinuclear copper (II) complexes as catalysts .

Synthesis Analysis

The synthesis of “Bis(4-nitrophenyl) carbonate” has been studied using bis(trichloromethyl) carbonate (BTC) with 4-Nitrophenol (PNP). The reaction was optimized considering factors like reaction temperature, catalyst, and feed ratio .Chemical Reactions Analysis

The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . Thousands of researchers have explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP .Applications De Recherche Scientifique

1. Synthesis of Derivatives and Photoluminescent Materials

Bis-(4-nitrophenyl)-2-nitrophenylamine (BiPNPA) was synthesized through nucleophilic substitution and used to create photoluminescent and thermosensitive hydrogels. These hydrogels, with varying BiPNPA content, showed different swelling ratios, mechanical properties, and drug release behaviors. The hydrogels' photoluminescent intensity increased with BiPNPA amounts, particularly showing a blue shift in THF solvent (Lee & Liu, 2016).

2. Binding Properties in Micellar Solutions

A study analyzed the absorption spectra of N-[4-nitrophenyl]-4-nitroaniline, a related compound, in reversed micelles. The binding constant (Kb) between these compounds and AOT (sodium 1,4-bis(2-ethylhexyl sulfosuccinate)) in different solvents was determined, providing insights into solute-solvent interactions and the effect of substituents on binding behaviors (Correa, Durantini & Silber, 1998).

3. Investigation in Phosphodiesterase Activity

Research involving bis(4-nitrophenyl) phosphate, a structurally similar compound, explored its hydrolysis in the presence of lanthanide(III) complexes. This study contributes to understanding the phosphodiesterase activity of such complexes, which could have implications in biochemical processes (Oh et al., 1998).

4. Novel Applications in Polymer Chemistry

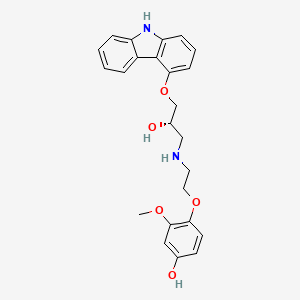

The synthesis and characterization of novel scorpion-like carbazole derivatives with D-π-A systems, including nitrophenyl substituted carbazoles, showed significant aggregation-induced emission properties. These compounds, due to their photophysical properties, have potential applications in polymer chemistry and materials science (Hu et al., 2018).

Mécanisme D'action

Target of Action

Bis-(4-nitrophenyl)-2-nitrophenylamine primarily targets the phosphodiester bonds in various substrates . These bonds are crucial in many biological molecules, including DNA and RNA, where they link nucleotides together to form the backbone of these structures .

Mode of Action

The compound interacts with its targets through a process known as hydrolytic cleavage . This involves the breaking of a bond in a molecule using water . In the case of Bis-(4-nitrophenyl)-2-nitrophenylamine, it catalyzes the hydrolysis of phosphate diester-based substrates .

Biochemical Pathways

The hydrolytic cleavage of phosphodiester bonds affects several biochemical pathways. For instance, it can lead to the degradation of nucleic acids, disrupting the normal functioning of these molecules . The exact downstream effects depend on the specific substrates involved and the biological context in which the reaction occurs .

Pharmacokinetics

Given its chemical structure and reactivity, it’s likely that these properties would be influenced by factors such as the compound’s solubility, stability, and the presence of suitable transport mechanisms .

Result of Action

The primary result of Bis-(4-nitrophenyl)-2-nitrophenylamine’s action is the cleavage of phosphodiester bonds . This can lead to the breakdown of larger molecules into smaller ones . For example, in the case of nucleic acids, this could result in the degradation of these molecules, potentially affecting processes such as DNA replication and RNA transcription .

Action Environment

The action of Bis-(4-nitrophenyl)-2-nitrophenylamine can be influenced by various environmental factors. For instance, the pH of the environment can affect the rate of the hydrolytic reactions it catalyzes . Additionally, the presence of other molecules, such as metal ions, can also influence its activity .

Safety and Hazards

Propriétés

IUPAC Name |

2-nitro-N,N-bis(4-nitrophenyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N4O6/c23-20(24)15-9-5-13(6-10-15)19(14-7-11-16(12-8-14)21(25)26)17-3-1-2-4-18(17)22(27)28/h1-12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQBKGZJVRNHUHY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N4O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20661814 |

Source

|

| Record name | 2-Nitro-N,N-bis(4-nitrophenyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

117847-23-1 |

Source

|

| Record name | 2-Nitro-N,N-bis(4-nitrophenyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(-)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol, Hydrochloride](/img/structure/B561901.png)

![3-[N-Acetyl-L-cystein-S-yl] Acetaminophen-d5 Sodium Salt (Major)](/img/no-structure.png)

![(2S)-[(2'S)-Amino-(3'S)-methyl-1-pentyloxy]-3-phenylpropionyl-methionine Sulfone, Isopropyl Ester, Hydrochloride](/img/structure/B561921.png)